molecular formula C17H11BrClNO4S B301163 (5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B301163
M. Wt: 440.7 g/mol
InChI Key: JFWPYHGKVBRPBK-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is a chemical compound with potential therapeutic applications in the field of medicine. It is a thiazolidinedione derivative that has been synthesized and studied extensively due to its interesting biological properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been shown to activate peroxisome proliferator-activated receptor-gamma (PPAR-gamma), which is a nuclear receptor involved in the regulation of glucose and lipid metabolism. This activation leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in gluconeogenesis and lipogenesis.
Biochemical and Physiological Effects:
(5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and inhibit tumor cell growth. It has also been shown to reduce oxidative stress and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using (5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its potential therapeutic applications. It has been shown to have a wide range of biological effects, which makes it a promising candidate for further research. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research of (5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of diabetes, inflammation, and cancer. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, research could be conducted on the optimization of the synthesis method to improve yield and purity.

Synthesis Methods

The synthesis of (5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-chlorophenylacetic acid hydrazide in the presence of acetic acid and a catalyst. This reaction yields the intermediate product, which is then reacted with thioacetic acid to give the final product. The synthesis of this compound has been optimized to yield high purity and yield.

Scientific Research Applications

(5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use as a neuroprotective agent and in the treatment of cardiovascular diseases.

properties

Product Name

(5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C17H11BrClNO4S

Molecular Weight

440.7 g/mol

IUPAC Name

(5Z)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H11BrClNO4S/c1-24-14-6-9(12(18)8-13(14)21)7-15-16(22)20(17(23)25-15)11-4-2-10(19)3-5-11/h2-8,21H,1H3/b15-7-

InChI Key

JFWPYHGKVBRPBK-CHHVJCJISA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)O

SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)O

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)O

Origin of Product

United States

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